Procion Yellow

Vue d'ensemble

Description

Procion Yellow is a reactive dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. The dye is known for its bright yellow color and excellent fastness properties, making it a popular choice for various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Procion Yellow is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary starting materials include aromatic amines and phenols. The diazotization reaction involves the conversion of an aromatic amine to a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with a phenol or an aromatic compound to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form .

Analyse Des Réactions Chimiques

Types of Reactions: Procion Yellow undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite or zinc dust.

Substitution: The dye can undergo nucleophilic substitution reactions, where the reactive groups in the dye molecule react with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium dithionite in alkaline conditions.

Substitution: Nucleophiles such as hydroxide ions or amines under mild conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the dye.

Reduction: Reduced forms of the dye, often leading to color changes.

Substitution: Substituted derivatives with modified functional groups

Applications De Recherche Scientifique

Textile Industry

Overview

Procion Yellow is predominantly used in the textile industry due to its vibrant color and excellent dyeing properties. It is highly valued for its ability to bond chemically with cellulose fibers, making it suitable for dyeing cotton, viscose, and other cellulosic materials.

Properties

- Color Fastness: this compound exhibits good light and wash fastness, which is crucial for maintaining color integrity in fabrics.

- Reactivity: The dye reacts with hydroxyl groups in cellulose fibers, forming covalent bonds that enhance durability.

Table 1: Properties of this compound in Textile Applications

| Property | Value |

|---|---|

| Color Fastness | Good |

| Wash Fastness | Excellent |

| Reactivity | High |

Case Study: Textile Dyeing Efficiency

A study conducted on cotton fabrics dyed with this compound demonstrated a 95% color yield with a dyeing time of 30 minutes at a temperature of 60°C. The resulting fabric maintained its color after 20 washes, showcasing the dye's effectiveness in textile applications .

Biological Research

Overview

In biological research, this compound serves as a fluorescent marker for visualizing cellular structures and processes. Its ability to bind covalently to cellular components makes it a valuable tool in neurobiology and histology.

Applications in Neuroscience

This compound M-4RS is particularly useful for tracing neuronal pathways. It has been employed in studies involving the injection into neurons to map their connections and functions.

Table 2: Applications of this compound in Biological Research

| Application | Description |

|---|---|

| Neuronal Tracing | Used to visualize neuronal connections |

| Cell Structure Analysis | Stains specific organelles for microscopy |

Case Study: Neuronal Pathway Mapping

An electron-microscopic study highlighted the use of this compound M-4RS in identifying motoneurons in leeches. The dye facilitated the visualization of neuronal structures, allowing researchers to analyze synaptic connections effectively .

Wastewater Treatment

Overview

this compound's environmental impact has led to research into its degradation using various advanced oxidation processes. Effective treatment methods are essential for minimizing the ecological footprint of textile effluents.

Degradation Techniques

Recent studies have explored the degradation of this compound through ultrasound-assisted processes combined with oxidants like hydrogen peroxide and potassium persulfate. These methods enhance the breakdown of the dye into less harmful byproducts.

Table 3: Degradation Efficiency of this compound Using Various Methods

| Method | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Ultrasound + Hydrogen Peroxide | 53.3 | pH 3, 180 min |

| Ultrasound + Potassium Persulfate | 97.5 | Optimal conditions |

Case Study: Ultrasound-Assisted Degradation

A study reported that combining ultrasound with potassium persulfate achieved a degradation efficiency of 97.5% for this compound H-R within 180 minutes. This method not only minimized sludge formation but also reduced treatment costs compared to traditional methods .

Mécanisme D'action

The mechanism of action of Procion Yellow involves the formation of covalent bonds with the substrate. The reactive groups in the dye molecule react with functional groups such as hydroxyl or amino groups in the substrate, forming stable covalent bonds. This covalent bonding ensures the dye’s excellent fastness properties and resistance to washing and light .

Comparaison Avec Des Composés Similaires

- Procion Brilliant Red 2B

- Procion Blue 3G

- Procion Navy H-exl

- Procion Crimson H-exl

Comparison: Procion Yellow is unique due to its bright yellow color and specific reactive groups that allow it to form strong covalent bonds with cellulosic fibers. Compared to other Procion dyes, it offers excellent fastness properties and is particularly suitable for dyeing light-colored fabrics. Its chemical structure and reactivity make it distinct from other azo dyes, providing unique advantages in various applications .

Propriétés

Numéro CAS |

12226-45-8 |

|---|---|

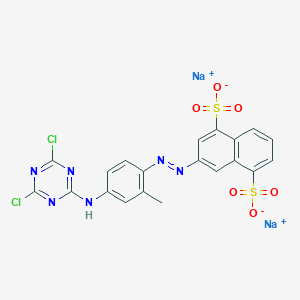

Formule moléculaire |

C20H14Cl2N6NaO6S2 |

Poids moléculaire |

592.4 g/mol |

Nom IUPAC |

disodium;3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C20H14Cl2N6O6S2.Na/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31;/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26); |

Clé InChI |

NRZHRBRLOOISIB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

12226-45-8 |

Synonymes |

C.I. reactive yellow 4 reactive yellow 4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.